3-Amino-2-prop-2-enylcyclobutan-1-ol
Description
Properties
IUPAC Name |
3-amino-2-prop-2-enylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNSVXXFWPXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(CC1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclobutanone Intermediate
Cyclobutanones are typically synthesized via [2+2] cycloaddition of alkenes with ketenes. For example, triflic anhydride-activated dimethylacetamide (DMA) generates a ketene iminium intermediate, which undergoes cycloaddition with ethylene to form cyclobutanone.
$$
\text{Alkene} + \text{DMA} \xrightarrow{\text{Triflic anhydride}} \text{Cyclobutanone}
$$
Optimization : Using 2,4,6-collidine as a base in dichloroethane at −60°C yields cyclobutanones in ~46% yield.
Grignard Reagent Preparation
The propenyl-amine moiety is introduced via a Grignard reagent. Bromo-vinyl arenes, synthesized from ketones using triphenylphosphite and bromine, can be adapted to generate 1-bromopropenylamine:
- Amination of Bromo-Vinyl Intermediate :
Example :
$$
\text{CH}3\text{C(O)R} \xrightarrow{\text{P(OPh)}3, \text{Br}2} \text{CH}2=\text{CBr-NHBoc}
$$
Grignard Addition and Workup
The Grignard reagent (e.g., CH₂=CBr-NHBocMgBr) reacts with cyclobutanone to form this compound after deprotection:
$$
\text{Cyclobutanone} + \text{CH}_2=\text{CBr-NHBocMgBr} \rightarrow \text{3-NHBoc-2-prop-2-enylcyclobutan-1-ol} \xrightarrow{\text{HCl}} \text{Target Compound}
$$
Yield : 52–78% (based on analogous Grignard additions to cyclobutanones).
Semipinacol Rearrangement of Allylic Cyclobutanols
Semipinacol rearrangements, which expand four-membered rings to five-membered systems, can be repurposed to functionalize cyclobutanols. While the original methodology targets cyclopentanones, modifying electrophilic agents enables amino group retention.
Bromonium Ion-Induced Rearrangement
Halogenation of the allylic double bond generates a bromonium ion intermediate, prompting a semipinacol rearrangement. For this compound:
- Bromonium Ion Formation : N-Bromosuccinimide (NBS) in toluene at 0°C brominates the propenyl group.
- Ring Expansion and Amination : The bromonium ion facilitates hydride shift and ring expansion, with the amino group retained via steric protection.
Catalyst : Chiral phosphoric acids (e.g., TRIP) enforce enantioselectivity, yielding enantiomeric excess (ee) up to 90%.
Late-stage introduction of the amino group via reductive amination avoids challenges associated with direct synthesis.
Ketone Intermediate Preparation
Oxidation of 2-prop-2-enylcyclobutan-1-ol yields 2-prop-2-enylcyclobutanone, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:
$$
\text{2-prop-2-enylcyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}
$$
Yield : ~65% (similar to cyclohexanol systems).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Complexity | Scalability |
|---|---|---|---|---|
| Grignard Addition | 52–78 | Moderate | High | Moderate |
| Semipinacol Rearrangement | 60–75 | High | Moderate | High |
| Reductive Amination | 60–65 | Low | Low | High |
Key Observations :
- Semipinacol rearrangements offer superior stereocontrol but require optimized bromonium ion formation.
- Reductive amination is scalable but lacks enantioselectivity without chiral catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-prop-2-enylcyclobutan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amino alcohols, cyclobutane derivatives.
Substitution Products: Substituted amines, amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Amino-2-prop-2-enylcyclobutan-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound can be used to study the biological activity of cyclobutane derivatives and their potential as pharmaceuticals.
Medicine:
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new drugs with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1,2-propanediol: This compound has a similar structure but lacks the cyclobutane ring.
Aziridines and Azetidines:
Uniqueness:
Structural Features: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes 3-Amino-2-prop-2-enylcyclobutan-1-ol unique compared to other similar compounds.
Reactivity: The compound’s reactivity is influenced by the strain in the cyclobutane ring and the presence of functional groups, making it a versatile building block for various chemical transformations.
Biological Activity
3-Amino-2-prop-2-enylcyclobutan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₅H₉N₃O
- CAS Number : 2305255-56-3
- Structural Characteristics : The compound features a cyclobutane ring with an amino group and an allylic alcohol, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This could lead to reduced proliferation of certain cancer cells.
- Protein-Ligand Interactions : Its structural properties allow it to bind effectively with proteins, influencing their activity and stability.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptor activity, impacting signaling pathways crucial for cell survival and growth.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant inhibition of cell growth in vitro, suggesting its potential as a therapeutic agent in oncology.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial efficacy against various bacterial strains.
- Findings : Results indicated that this compound inhibited the growth of several pathogenic bacteria, highlighting its potential application in treating infections.
-
Neuroprotection Study :
- Objective : To explore the neuroprotective effects in models of neurodegeneration.
- Findings : The compound showed promise in reducing neuronal apoptosis, suggesting a role in managing neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-Amino-2-prop-2-enylcyclobutan-1-ol, and how can enantiomeric purity be ensured?
- Methodology : Cyclobutanol derivatives are often synthesized via [2+2] photocycloaddition or ring-closing metathesis. For the propenyl group, Pd-catalyzed allylic amination (as seen in analogous allyl alcohol systems) may introduce the amino group . To ensure enantiomeric purity, chiral HPLC or enzymatic resolution can be applied, similar to methods used for 2-aminocyclobutan-1-ol derivatives . Post-synthesis, verify purity via NMR (¹H/¹³C) and chiral column LC-MS.
Q. What analytical techniques are critical for characterizing the structure and stability of this compound?
- Methodology : Use X-ray crystallography for absolute stereochemical confirmation (if crystalline). For dynamic stability studies, employ VT-NMR (variable-temperature NMR) to assess conformational flexibility. Stability under acidic/basic conditions can be tested via pH-dependent kinetic studies monitored by UV-Vis spectroscopy. Compare degradation products with reference standards using GC-MS .
Q. How can researchers address solubility challenges in aqueous or polar solvent systems?
- Methodology : Conduct a solvent screen using DMSO, MeOH, or THF/water mixtures. If low solubility persists, derivatization (e.g., Boc-protection of the amine) may improve solubility. Dynamic light scattering (DLS) can assess aggregation behavior. Refer to safety protocols for handling amino-alcohols, as outlined in SDS for structurally similar compounds .
Advanced Research Questions
Q. What computational models are suitable for predicting the reactivity of the propenyl and amino groups in catalytic systems?
- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density at the propenyl double bond and amino group. Compare with known Pd-catalyzed anti-Markovnikov oxidations of allyl alcohols . Validate predictions experimentally via kinetic isotope effect (KIE) studies or Hammett plots.
Q. How can contradictory data on cyclobutane ring strain versus thermodynamic stability be resolved?
- Methodology : Use variable-pressure NMR to study ring-opening tendencies under stress. Compare strain energy calculations (via molecular mechanics) with experimental DSC (differential scanning calorimetry) data. Cross-reference with published cyclobutanol analogs .
Q. What strategies optimize enantioselective synthesis for industrial-scale applications without commercial catalysts?
- Methodology : Develop asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) tailored for cyclobutane systems. Screen reaction conditions (temperature, solvent polarity) using DoE (Design of Experiments). Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .
Q. How do steric and electronic effects of the propenyl group influence intermolecular interactions in supramolecular assemblies?
- Methodology : Study host-guest complexes (e.g., with cucurbiturils) via isothermal titration calorimetry (ITC) and single-crystal XRD. Compare with non-propenyl analogs to isolate steric/electronic contributions. Molecular dynamics (MD) simulations can model interaction dynamics .
Methodological Notes
- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in cyclobutane systems .
- Safety Protocols : Follow guidelines for amino-alcohol handling (e.g., PPE, fume hoods) as per SDS for 2-Amino-2-ethylbutan-1-ol .
- Contradictory Results : Use Bayesian statistics to weigh conflicting data (e.g., ring strain vs. stability) and design follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
